1-((4-(Dimethylamino)benzyl)amino)-2-pentanol
Description
Structure
3D Structure
Properties
CAS No. |
5330-50-7 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methylamino]pentan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-4-5-14(17)11-15-10-12-6-8-13(9-7-12)16(2)3/h6-9,14-15,17H,4-5,10-11H2,1-3H3 |
InChI Key |
PXPAGDFDDBGOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CNCC1=CC=C(C=C1)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Dimethylaminobenzaldehyde
A common approach involves reductive amination of 4-dimethylaminobenzaldehyde with ammonia or amines under catalytic hydrogenation conditions. This method is efficient and yields high purity products.
- Reaction conditions: Typically performed in ethanol solvent, using hydrogen gas at elevated pressure (e.g., 1 MPa) and temperature (~130 °C) in an autoclave reactor.
- Catalyst: Cobalt-based catalysts such as Co(at)NC-800 have been reported to facilitate the reductive amination with high selectivity.
- Reaction time: Approximately 12 hours with stirring to ensure complete conversion.
- Outcome: High yield (~99.9%) of 4-(dimethylamino)benzylamine with minimal side products.
This method is supported by detailed studies on reductive amination of carbonyl compounds and is scalable for industrial production.
Alternative Synthesis via Nucleophilic Substitution
Another method involves the reaction of p-nitrobenzyl bromide with dimethylamine and triethylamine in an organic solvent, followed by reduction of the nitro group to the amino group.
- Step 1: Controlled addition of p-nitrobenzyl bromide to a solution containing dimethylamine and triethylamine to form 4-nitro-N,N-dimethylbenzylamine.
- Step 2: Reduction of the nitro group using suitable reducing agents to yield 4-amino-N,N-dimethylbenzylamine.
- Process optimization includes controlling side reactions and impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide.
- This method is simple, high-yielding, and suitable for industrial scale.
Formation of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol
Grignard Reaction Approach
A stereoselective Grignard reaction is employed to introduce the pentanol side chain onto the benzylamine intermediate.
- Starting material: (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone.
- Reagent: Ethylmagnesium bromide in tetrahydrofuran (THF).
- Mechanism: The Grignard reagent adds to the ketone, creating a new chiral center and forming the pentanol moiety.
- Stereoselectivity: The reaction is highly stereospecific, yielding the (2R,3R) enantiomer with optical purity up to 99%.
- Purification: Salt formation with dibenzoyl tartaric acid monohydrate enhances enantiomeric purity.
- Yield: Approximately 65% isolated yield of the desired stereoisomer.
Multi-Step Organic Synthesis
The overall synthesis involves:
- Formation of the benzylamine intermediate.
- Reaction with appropriate alkylating agents or Grignard reagents to introduce the pentanol chain.
- Use of catalysts or reagents to improve yield and selectivity.
- Purification steps including crystallization and salt formation to enhance optical purity.
This multi-step approach is common in pharmaceutical intermediate synthesis and allows for control over stereochemistry and purity.
Summary Table of Key Preparation Steps
| Step | Starting Material / Reagent | Reaction Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | p-Nitrobenzyl bromide + Dimethylamine + Triethylamine | Organic solvent, controlled addition, <7% molar ratio | Formation of 4-nitro-N,N-dimethylbenzylamine |
| 2 | 4-nitro-N,N-dimethylbenzylamine + Reducing agent | Suitable reducing conditions | Reduction to 4-amino-N,N-dimethylbenzylamine |
| 3 | (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone + Ethylmagnesium bromide | THF, Grignard reaction, stereoselective | Introduction of pentanol chain, high stereoselectivity |
| 4 | Crystallization with dibenzoyl tartaric acid monohydrate | Ethanol, 5-8°C, 16 hours | Purification and enhancement of optical purity |
Research Findings and Optimization Notes
- The Grignard reaction step is critical for stereochemical control, with optical purity reaching 99% for the desired enantiomer.
- Salt formation with dibenzoyl tartaric acid monohydrate improves enantiomeric excess and facilitates isolation.
- Control of side reactions during the preparation of the benzylamine intermediate is essential to avoid impurities that can affect yield and purity.
- Use of cobalt-based catalysts in reductive amination offers a green and efficient route with high selectivity.
- The overall synthetic route is amenable to scale-up for industrial pharmaceutical intermediate production.
Physicochemical Data Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2O |
| Molecular Weight | 236.35 g/mol |
| Boiling Point | ~381.8 °C at 760 mmHg |
| Flash Point | 184.7 °C |
| Density | 1.014 g/cm³ |
These properties influence reaction conditions such as solvent choice and temperature control during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and pentanol groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-[(4-Amino-2-methylphenyl)amino]-4-methyl-1-pentanol (CAS 863496-95-1)
- Molecular Formula : C₁₃H₂₂N₂O
- Molecular Weight : 222.33 g/mol
- Key Features: A pentanol derivative with a 4-amino-2-methylphenylamino group and a methyl branch at position 3.
- The dimethylamino group in the target compound increases basicity compared to the primary amine in this analog, which may affect solubility and receptor interactions .
(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Key Features: A simple chiral amino alcohol with a methyl branch.
- Comparison: The target compound’s aromatic and dimethylamino substituents introduce greater steric bulk and electronic complexity. L-Leucinol’s simplicity grants high solubility in polar solvents, while the target compound’s hydrophobicity may favor membrane permeability .
4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol (CAS 1247914-82-4)
- Molecular Formula: C₁₁H₂₃NO
- Molecular Weight : 185.31 g/mol
- Key Features: Branched alkyl chains on both amino and alcohol groups.
- Comparison: The target compound’s aromatic benzyl group contrasts with the alkyl substituents here, suggesting divergent applications. Branched alkyls in this compound likely reduce solubility compared to the target’s ionizable dimethylamino group .
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-phenoxy-2-propanol (CAS 1430563-77-1)
- Molecular Formula : C₂₂H₂₃N₃O₂
- Molecular Weight : 361.44 g/mol
- Key Features: Aromatic phenoxy and aminobenzyl groups.
- Comparison: The phenoxy group in this compound may enhance π-π stacking interactions, whereas the dimethylamino group in the target compound could improve solubility in acidic environments.
Droloxifene (CAS 82413-20-5)
- Molecular Formula: C₃₂H₃₅NO₂
- Molecular Weight : 473.63 g/mol
- Key Features: Dimethylaminoethoxy group attached to a stilbene scaffold.
- Comparison: The dimethylaminoethoxy group in Droloxifene parallels the dimethylaminobenzyl group in the target compound, suggesting shared electronic properties.
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS 78603-97-1)
- Molecular Formula: C₁₈H₂₃NO
- Molecular Weight : 269.38 g/mol
- Key Features : Diphenyl groups and a methyl branch.
- Comparison: The diphenyl groups increase hydrophobicity, whereas the target compound balances hydrophobicity with a polar dimethylamino group.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol | C₁₄H₂₃N₃O | 257.35 | Dimethylaminobenzyl, amino, pentanol | Enhanced solubility in polar solvents |
| 2-[(4-Amino-2-methylphenyl)amino]-4-methyl-1-pentanol | C₁₃H₂₂N₂O | 222.33 | Aminomethylphenyl, methyl | Simpler structure, lower logP |
| L-Leucinol | C₆H₁₅NO | 117.19 | Methyl branch, amino alcohol | High polarity, chiral resolution |
| 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol | C₁₁H₂₃NO | 185.31 | Branched alkyls | Hydrophobic, low solubility |
| 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-phenoxy-2-propanol | C₂₂H₂₃N₃O₂ | 361.44 | Phenoxy, aminobenzyl | π-π interactions, larger size |
| Droloxifene | C₃₂H₃₅NO₂ | 473.63 | Dimethylaminoethoxy, stilbene | SERM activity, complex binding |
| (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | C₁₈H₂₃NO | 269.38 | Diphenyl, methyl | High hydrophobicity, chiral synthesis |
Research Findings and Implications
- The target compound’s benzyl group may require protective strategies during synthesis .
- Biological Relevance: The dimethylamino group in Droloxifene and the target compound underscores its role in enhancing receptor binding, possibly through electrostatic interactions .
- Solubility vs. Permeability: The target compound’s balance of polar (dimethylamino) and nonpolar (benzyl) groups may optimize it for drug delivery, contrasting with purely hydrophobic analogs like ’s diphenyl derivative .
Biological Activity
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pentanol chain linked to a dimethylamino-substituted benzyl group, has garnered attention for its biological activity and synthetic versatility. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHN\O
- Molecular Weight : Approximately 227.3 g/mol
- CAS Number : 5330-50-7
- Density : 1.014 g/cm³
- Boiling Point : 381.8 ºC at 760 mmHg
- Flash Point : 184.7 ºC
These properties indicate a stable compound that can be utilized in various chemical reactions, particularly in pharmaceutical development.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The dimethylamino group enhances its ability to interact with neurotransmitter receptors and enzymes, influencing biological pathways such as:
- Neurotransmission : The compound may act as a modulator of neurotransmitter systems due to its structural similarity to known neuroactive agents.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes, which could be relevant in treating conditions like cancer and neurodegenerative diseases.
Pharmacological Studies
Recent research has highlighted the compound's potential as an anti-cancer agent and its role in modulating neuronal activity. Key findings include:
-
Anti-Cancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cells. The IC50 values for these cell lines are reported to be in the range of 50–100 µM, indicating moderate potency against these malignancies .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | CHN | Precursor for amine synthesis; potential neuroactivity |
| N,N-Dimethyl-3-amino-2-butanol | CHN | Similar amine structure; explored for anti-cancer effects |
| 1-Amino-2-pentanol | CHN | Simple amino alcohol; lower activity compared to target compound |
This table illustrates the unique position of this compound among structurally similar compounds, particularly regarding its enhanced biological activity.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Neuroprotection :
- A study conducted on neuronal cell cultures treated with oxidative stress revealed that the application of this compound resulted in a significant increase in cell survival rates compared to untreated controls . This suggests that further exploration into its mechanisms could yield valuable insights into neuroprotective therapies.
-
Oncological Research :
- In a series of experiments assessing the cytotoxic effects on various cancer cell lines, researchers found that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways . These findings support the hypothesis that it could serve as a lead compound for developing new anti-cancer drugs.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 4-(dimethylamino)benzaldehyde and 2-pentanolamine. Optimization involves adjusting parameters such as temperature (40–60°C), solvent polarity (e.g., ethanol vs. methanol), and reducing agents (NaBH₃CN vs. NaBH₄). Factorial design experiments can systematically evaluate interactions between variables (e.g., pH, stoichiometry) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming amine and alcohol functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while FT-IR identifies vibrational modes of N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) bonds. Computational tools like Gaussian can simulate spectra for cross-verification .
Advanced Research Questions
Q. How do catalytic mechanisms influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Transition metal catalysts (e.g., Ru or Pd complexes) can enhance enantiomeric excess by stabilizing intermediates during reductive amination. Density Functional Theory (DFT) simulations model transition states to predict stereochemical outcomes. Experimental validation via chiral HPLC or polarimetry is required to resolve enantiomers .
Q. What strategies resolve contradictory data in spectral analysis or biological activity studies of this compound?
- Methodological Answer : Discrepancies in NMR peaks may arise from solvent polarity or tautomerism. Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) minimizes variability. For biological assays, orthogonal techniques (e.g., SPR and fluorescence polarization) cross-validate binding affinities. Meta-analysis of published datasets identifies systematic errors .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce toxicity. Biocatalysts (e.g., immobilized lipases) enable ambient-temperature reactions with higher atom economy. Life Cycle Assessment (LCA) quantifies environmental impact, guiding solvent and reagent selection .
Q. What computational approaches are used to predict the compound’s physicochemical properties or reactivity?
- Methodological Answer : Molecular Dynamics (MD) simulations model solvation effects and partition coefficients (logP). Quantum Mechanical (QM) calculations predict pKa and redox potentials. AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for process optimization .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Spill containment requires neutralization with weak acids (e.g., citric acid) followed by solidification with vermiculite .
Future Directions
Q. What emerging technologies could advance research on this compound?
- Methodological Answer :
- Smart Laboratories : AI-driven robotic platforms automate synthesis and real-time analytics (e.g., in-line NMR).
- Machine Learning : Predict synthetic pathways using reaction databases (Reaxys, SciFinder) and train models on historical yield data.
- Microfluidics : Enable high-throughput screening of reaction conditions with nanoscale volumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
